1-(4-fluorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
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Description
1-(4-fluorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C23H15FN4O3 and its molecular weight is 414.396. The purity is usually 95%.
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Mechanism of Action
Quinolines
This compound is a type of quinoline, which is a class of compounds known to possess diverse biological activities. Quinolines and their derivatives have been used in drugs with antibacterial, antifungal, antitumor, anti-inflammatory, anti-tubercular, hypoglycaemic, and anti-depressant activities .
Fluorophenyl Groups
The presence of a fluorophenyl group can enhance the biological activity of a compound. Fluorine atoms can increase the affinity to carbon, therefore, fluorine-containing drugs often have high biological activity, strong stability, and drug resistance .
Nitrophenyl Groups
Nitrophenyl groups are often found in compounds with antimicrobial properties. They can participate in electron transfer reactions, which may be part of the compound’s mode of action .
Methoxy Groups
Methoxy groups can influence the lipophilicity of a compound, which can affect its absorption and distribution within the body. This could potentially impact the compound’s pharmacokinetics .
Pyrazoloquinoline Core
The pyrazoloquinoline core of the molecule is a heterocyclic motif often found in many drugs that express diverse properties and biological activities .
Properties
IUPAC Name |
1-(4-fluorophenyl)-6-methoxy-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN4O3/c1-31-20-4-2-3-18-22(20)25-13-19-21(14-5-9-17(10-6-14)28(29)30)26-27(23(18)19)16-11-7-15(24)8-12-16/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKJUUOXELOEBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C3C(=CN=C21)C(=NN3C4=CC=C(C=C4)F)C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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